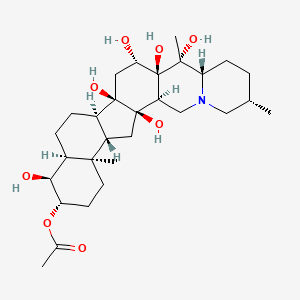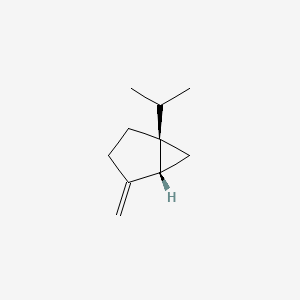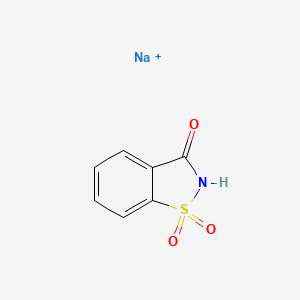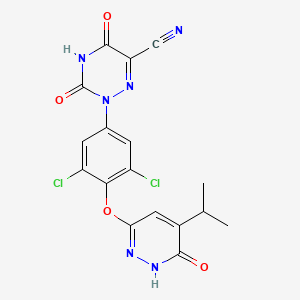
Resmetirom
描述
Resmetirom, also known as MGL-3196, is a potent and highly selective thyroid hormone receptor β agonist . It is used in conjunction with diet and exercise for the treatment of adults with noncirrhotic nonalcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis .
Synthesis Analysis
The solubility of resmetirom (form A) was initially measured in heptane and seven alcohol solvents by gravimetric methods . The transformation temperature between form A and ethanol solvate was determined at 333.76 K . Resmetirom (MGL-3196) is an orally administered, small-molecule, liver-targeted, selective thyroid hormone receptor-β agonist .
Molecular Structure Analysis
The molecular structure of resmetirom includes a pyridazine ring (R1), dichlorobenzene ring (R2), and triazine ring (R3) . Hydrogen-bonding plays primary roles in the dissolution process of resmetirom .
Chemical Reactions Analysis
The solubility of resmetirom is affected by multiple factors such as the polarity of the solvent, active site interaction, the molecular size, and free volume . The transformation process between form A and solvates is driven by the solubility difference between form A and solvates under the studied conditions .
Physical And Chemical Properties Analysis
The solubility of resmetirom (form A) was initially measured in heptane and seven alcohol solvents by gravimetric methods . The transformation temperature between form A and ethanol solvate was determined at 333.76 K .
科学研究应用
Treatment of Non-Alcoholic Steatohepatitis (NASH)
Resmetirom is being studied for its efficacy in resolving NASH, a liver disease characterized by inflammation and damage due to fat buildup in the liver. It aims to reduce progression to cirrhosis and hepatic decompensation .
Reduction of Hepatic Fat Metabolism and Lipotoxicity
As a selective thyroid hormone receptor-β agonist, Resmetirom increases hepatic fat metabolism and reduces lipotoxicity, which are key factors in the development of NASH .
Improvement of Liver Fibrosis
Clinical trials are investigating whether Resmetirom can improve liver fibrosis in patients with NASH. The goal is to prevent the progression of fibrosis, which can lead to cirrhosis .
Safety and Biomarker Evaluation
Resmetirom is undergoing Phase 3 studies to evaluate its safety profile and biomarkers in patients with NAFLD, providing insights into its long-term use and effects .
Open-Label Extension Studies
For patients with NASH cirrhosis, open-label extension studies are being conducted to assess the long-term safety and efficacy of Resmetirom treatment over a period of 104 weeks .
Non-Invasive Testing (NITs) Changes
The compound is also being evaluated for changes in non-invasive testing markers, which are important for diagnosing and monitoring liver diseases without the need for a biopsy .
作用机制
Target of Action
Resmetirom, also known as MGL-3196, is a thyroid hormone receptor-beta (THR-β) agonist . The THR-β is the predominant form of thyroid hormone receptor in the liver . Thyroid hormones directly regulate lipid metabolism in the liver .
Mode of Action
Resmetirom works by binding to the THR-β, which then interacts with DNA as a homo- or heterodimer with retinoid X receptor alpha (RXRA). This interaction occurs in a ligand-inducible manner . The activation of THR-β by resmetirom stimulates fatty acid degradation and oxidation, thereby reducing liver fat .
Biochemical Pathways
The activation of THR-β by resmetirom leads to a reduction in hepatic de novo lipogenesis and an improvement in mitochondrial function by restoring oxidative phosphorylation (OXPHOS). This helps to reduce the detrimental effects of liver metabolic reprogramming in metabolic dysfunction-associated steatohepatitis (MASH), previously known as nonalcoholic steatohepatitis (NASH) .
安全和危害
属性
IUPAC Name |
2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBYIYFVSAHJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Resmetirom | |
CAS RN |
920509-32-6 | |
| Record name | Resmetirom [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920509326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MGL-3196 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12914 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RESMETIROM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0V0T1ES0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Resmetirom is a liver-directed, orally active, highly selective agonist of the thyroid hormone receptor beta (THR-β). [, , , , ]
A: THR-β is primarily found in the liver, and its activation by resmetirom promotes beneficial metabolic effects. [, , , ] These effects include:
- Increased lipophagy, mitochondrial biogenesis, and mitophagy: This leads to enhanced breakdown and recycling of lipids and mitochondria within liver cells. []
- Stimulated hepatic fatty acid β-oxidation: This process helps break down fatty acids in the liver, reducing lipid accumulation. []
- Decreased de novo lipogenesis: This reduces the liver's production of new fatty acids. []
- Promotion of low-density lipoprotein (LDL) uptake: This helps lower circulating LDL cholesterol levels. []
A: Resmetirom does activate THR-α, but to a much lesser extent than THR-β. In vitro studies show that its activation of THR-α is only 25% compared to 90% for THR-β. [] This selectivity is crucial because excessive THR-α activation can lead to undesirable cardiac side effects. [, , ]
A: Resmetirom modulates the expression of genes involved in cholesterol and fatty acid biosynthesis and metabolism. Studies have shown that it can upregulate genes like CPT1A, ANGPTL4, and DIO1, which are involved in lipid metabolism. [] This modulation of gene expression contributes to its therapeutic effects in metabolic diseases.
ANone: Unfortunately, the provided research papers do not explicitly mention the molecular formula and weight of resmetirom.
A: While the provided papers don't delve into detailed spectroscopic characterization, one study mentions using infrared spectroscopy to analyze the solid-state transformations of resmetirom and its solvates. [] This suggests that infrared spectroscopic data exists for the compound, but specific details are not provided within the papers.
ANone: The provided research primarily focuses on resmetirom's development as a therapeutic agent for metabolic diseases. Therefore, information regarding its material compatibility, stability outside a biological context, or any potential catalytic properties is not discussed.
A: Research highlights that the addition of a cyanoazauracil substituent to the core structure of earlier analogs led to the discovery of resmetirom. [] This modification significantly improved both the potency and selectivity of the compound for THR-β compared to THR-α.
A: Resmetirom exhibits a favorable pharmacokinetic profile with high liver enrichment. [] This liver targeting is crucial for maximizing its therapeutic benefits in metabolic diseases while minimizing potential off-target effects in other tissues.
A: Resmetirom has shown a favorable safety profile in both preclinical and clinical trials. [, , , ]
- Preclinical studies: In a rat heart model, resmetirom demonstrated outstanding safety and efficacy at doses that did not impact the central thyroid axis. []
- Clinical trials: Studies in healthy volunteers showed that resmetirom was well-tolerated, with gastrointestinal adverse events being the most common, but generally mild or moderate. [, ]
A: While resmetirom appears safe in short-term studies, longer-term surveillance is needed to monitor for potential risks related to thyroid, gonadal, or bone health. [, ] Ongoing Phase 3 trials (MAESTRO-NASH and MAESTRO-NASH OUTCOMES) will provide crucial information about its long-term safety and efficacy. [, ]
A: In clinical studies, resmetirom showed dose-dependent reductions in LDL cholesterol and triglycerides at oral doses of 50 mg or higher given once daily for 2 weeks. [] This suggests a clear relationship between resmetirom exposure and its lipid-lowering effects.
A: Studies have shown that resmetirom can reduce liver enzyme levels, including ALT, suggesting an improvement in liver health. [, , ]
ANone: Researchers have employed several preclinical models to investigate resmetirom's efficacy in NASH, including:
- NASH cell model: This model helped demonstrate resmetirom's ability to eliminate lipid accumulation and decrease triglyceride levels in vitro. []
- NASH mouse model: This model revealed that resmetirom effectively addressed various aspects of NASH, including liver fibrosis, inflammation, and macrophage infiltration. [, ]
- Diet-induced obesity (DIO) mouse model: This model confirmed resmetirom's ability to improve liver steatosis, reduce liver weight, and improve systemic metabolic parameters like plasma ALT activity, cholesterol levels, and blood glucose. [, ]
- Choline-deficient high-fat diet rat model: This model, which induces advanced liver fibrosis, was used to assess the antifibrotic effects of resmetirom, both alone and in combination with other agents. []
ANone: Clinical trials investigating resmetirom in NASH have shown promising results:
- Phase 2 trial (NCT02912260): Resmetirom significantly reduced hepatic fat content as measured by MRI-PDFF and resolved NASH without worsening fibrosis in a significant proportion of patients compared to placebo. [, ] The treatment also led to reductions in LDL cholesterol, apolipoprotein B, triglycerides, liver stiffness, and PRO-C3, a marker of fibrosis. [, ]
- Phase 3 trial (MAESTRO-NASH): Topline data from this trial demonstrated that both 80 mg and 100 mg doses of resmetirom were superior to placebo in achieving NASH resolution and improving liver fibrosis by at least one stage. [] The treatment also improved cardiovascular health markers by reducing LDL cholesterol, apolipoprotein B, and triglycerides. []
ANone: The provided papers primarily focus on resmetirom's efficacy and safety in the context of clinical trials. Consequently, details regarding potential resistance mechanisms, targeted drug delivery approaches, or comprehensive toxicological data beyond general safety observations are not discussed.
ANone: Research mentions several biomarkers used to assess resmetirom's efficacy and monitor treatment response:
- MRI-PDFF: This non-invasive imaging technique measures liver fat content and is used as a primary endpoint in clinical trials. [, , , , ]
- Liver biopsy: While invasive, liver biopsy remains the gold standard for assessing NASH resolution and fibrosis stage. [, , , , ]
- Liver enzymes (ALT, AST): These blood markers indicate liver health, and their reduction suggests improvement with resmetirom treatment. [, , ]
- Apolipoprotein B, triglycerides: These lipid profile parameters are used to assess resmetirom's impact on cardiovascular risk factors. [, , ]
- Liver stiffness: Measured by transient elastography, liver stiffness provides information about the degree of liver fibrosis. [, ]
- PRO-C3: This blood marker reflects collagen formation and is used to assess fibrosis progression. []
- PRO-C3/C3M ratio: This ratio reflects the balance between collagen formation and degradation, offering insights into net fibrosis changes. []
ANone: The focus of the provided research centers on the therapeutic potential of resmetirom. Therefore, details regarding its environmental impact, in-depth analysis of dissolution and solubility characteristics, or specific aspects of analytical method validation are not included.
ANone: As the provided research primarily focuses on clinical trials and efficacy, details regarding the manufacturing, quality control, and potential immunogenicity of resmetirom are not discussed. Additionally, while the research highlights resmetirom's liver-targeted nature, specific interactions with drug transporters or metabolizing enzymes are not elaborated upon within the provided papers.
ANone: The provided research focuses on resmetirom's application as a therapeutic agent for metabolic diseases. Therefore, it does not provide information about its biocompatibility and biodegradability outside a therapeutic context, alternative treatment options, or considerations related to its recycling and waste management.
A: The quest to harness the metabolic benefits of thyroid hormones while avoiding their adverse effects led to the development of thyroid hormone analogs. []
- Early analogs: Initial attempts, such as sobetirome (GC-1) and eprotirome (KB-2115), showed promise in lowering cholesterol but faced setbacks due to safety concerns. [, ]
- Liver-targeted and TRβ-selective agents: The focus shifted towards developing analogs with improved selectivity for THR-β and increased liver exposure. Resmetirom (MGL-3196) emerged as a promising candidate in this category. [, , , ]
- Current landscape: Resmetirom's success in Phase 2 and 3 clinical trials marks a significant milestone in the field, paving the way for potential approval as a NASH therapeutic. [, , ]
ANone: While the provided research primarily focuses on metabolic diseases, the unique mechanism of action of resmetirom and similar THR-β agonists suggests potential applications in other areas:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)
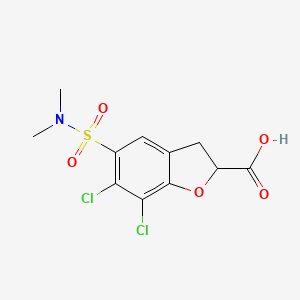

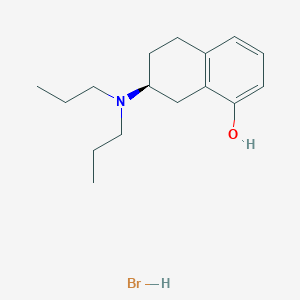

![N-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-tetrazole-5-carboxamide](/img/structure/B1680467.png)
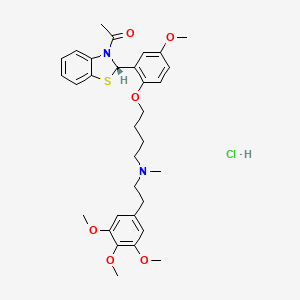
![N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester](/img/structure/B1680469.png)

